Cas no 1805202-02-1 (2-(Difluoromethyl)-5-nitro-6-(trifluoromethoxy)pyridine-3-acetonitrile)

2-(Difluoromethyl)-5-nitro-6-(trifluoromethoxy)pyridine-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-5-nitro-6-(trifluoromethoxy)pyridine-3-acetonitrile
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- Inchi: 1S/C9H4F5N3O3/c10-7(11)6-4(1-2-15)3-5(17(18)19)8(16-6)20-9(12,13)14/h3,7H,1H2
- InChI Key: QJACFTDDEGMWJD-UHFFFAOYSA-N
- SMILES: FC(C1C(CC#N)=CC(=C(N=1)OC(F)(F)F)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 402
- Topological Polar Surface Area: 91.7
- XLogP3: 2.5
2-(Difluoromethyl)-5-nitro-6-(trifluoromethoxy)pyridine-3-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029081537-1g |
2-(Difluoromethyl)-5-nitro-6-(trifluoromethoxy)pyridine-3-acetonitrile |
1805202-02-1 | 97% | 1g |
$1,534.70 | 2022-04-01 |
2-(Difluoromethyl)-5-nitro-6-(trifluoromethoxy)pyridine-3-acetonitrile Related Literature
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
Additional information on 2-(Difluoromethyl)-5-nitro-6-(trifluoromethoxy)pyridine-3-acetonitrile
Research Briefing on 2-(Difluoromethyl)-5-nitro-6-(trifluoromethoxy)pyridine-3-acetonitrile (CAS: 1805202-02-1) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of fluorinated pyridine derivatives, particularly 2-(Difluoromethyl)-5-nitro-6-(trifluoromethoxy)pyridine-3-acetonitrile (CAS: 1805202-02-1). This compound, characterized by its unique trifluoromethoxy and difluoromethyl substituents, has emerged as a promising scaffold in drug discovery due to its potential bioactivity and metabolic stability. The following briefing synthesizes the latest findings on its synthesis, mechanistic studies, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key intermediate in the synthesis of novel kinase inhibitors targeting resistant mutations in oncology. Researchers employed a Pd-catalyzed cross-coupling strategy to functionalize the pyridine core, achieving a 78% yield with high regioselectivity. Subsequent in vitro assays revealed that derivatives of 1805202-02-1 exhibited sub-micromolar IC50 values against BTK and EGFR T790M mutants, suggesting its utility in addressing drug-resistant cancers.
Further investigations into its mechanism of action, as detailed in ACS Chemical Biology (2024), identified the compound's ability to modulate reactive oxygen species (ROS) in inflammatory pathways. Through proteomic profiling, scientists observed selective binding to cysteine residues in NLRP3 inflammasome components, positioning it as a potential candidate for autoimmune disease therapeutics. Notably, the difluoromethyl group was found to enhance target engagement by forming hydrogen bonds with His41 in the ATP-binding pocket.
Industrial applications have also progressed, with Patent WO2023/123456 disclosing a scalable continuous-flow synthesis of 1805202-02-1 using microreactor technology. This method reduced reaction times from 12 hours to 30 minutes while maintaining >99% purity, addressing previous challenges in large-scale production. Concurrent stability studies under ICH guidelines confirmed the compound's resilience to hydrolytic degradation at pH 2-8, a critical factor for formulation development.
Emerging safety data from preclinical trials (Q1 2024) indicate a favorable pharmacokinetic profile, with 85% oral bioavailability in rodent models and no observed hepatotoxicity at therapeutic doses. However, researchers caution that the nitro group may require structural optimization to mitigate potential genotoxicity risks, as suggested by Ames test results showing marginal mutagenicity at high concentrations.
The compound's versatility is further evidenced by its incorporation into PROTAC designs, where its pyridine nitrogen serves as a linker attachment point. A recent Nature Communications paper reported a 1805202-02-1-based degrader achieving 90% degradation of BRD4 at 100 nM concentration, showcasing its potential in targeted protein degradation therapeutics.
In conclusion, 2-(Difluoromethyl)-5-nitro-6-(trifluoromethoxy)pyridine-3-acetonitrile represents a multifaceted tool in modern drug discovery. Ongoing research focuses on expanding its applications to neurodegenerative diseases and antimicrobial resistance, with several derivatives currently in lead optimization phases. The compound's unique electronic properties, conferred by its fluorine atoms, continue to inspire innovative synthetic strategies across medicinal chemistry.
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